Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride
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Overview
Description
Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride is a chemical compound with the molecular formula C9H15NO3·HCl. It is known for its unique spirocyclic structure, which includes an oxane (oxygen-containing) ring and an azaspiro (nitrogen-containing) ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride can be achieved through several synthetic routes. One common method involves the annulation of the cyclopentane ring, followed by the formation of the four-membered ring. This process typically requires the use of specific reagents and catalysts under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These methods often utilize readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride include:
2-Oxa-6-azaspiro[3.4]octane: This compound shares a similar spirocyclic structure and is used in the preparation of azaspirocycle derivatives.
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with potential biological activities.
Uniqueness
This compound is unique due to its specific combination of an oxane ring and an azaspiro ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
CAS No. |
1820741-76-1 |
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Molecular Formula |
C9H16ClNO3 |
Molecular Weight |
221.68 g/mol |
IUPAC Name |
ethyl 2-oxa-7-azaspiro[3.4]octane-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO3.ClH/c1-2-13-8(11)7-3-10-4-9(7)5-12-6-9;/h7,10H,2-6H2,1H3;1H |
InChI Key |
DVBPINLPCHOULO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CNCC12COC2.Cl |
Origin of Product |
United States |
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